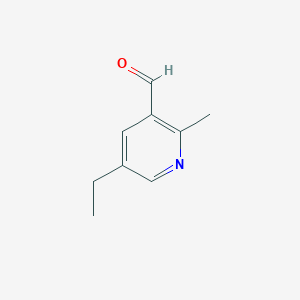

5-Ethyl-2-methylnicotinaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-ethyl-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-8-4-9(6-11)7(2)10-5-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPRMTBIIOISLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 5 Ethyl 2 Methylnicotinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 5-Ethyl-2-methylnicotinaldehyde is a primary site of chemical reactivity, readily undergoing transformations common to aromatic aldehydes. These reactions are central to its utility as a synthetic intermediate.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 5-Ethyl-2-methylnicotinic acid. This transformation is a key reaction, as nicotinic acid derivatives are of significant interest. A common method for this oxidation involves the use of nitric acid. masterorganicchemistry.comresearchgate.net The oxidation of the related compound, 5-ethyl-2-methylpyridine (B142974), to nicotinic acid proceeds via the formation of 2,5-pyridinedicarboxylic acid followed by decarboxylation, suggesting that the aldehyde group of this compound would be susceptible to similar oxidative conditions. masterorganicchemistry.com

Table 1: Oxidative Transformation of this compound

| Reactant | Reagent | Product |

| This compound | Nitric Acid (HNO₃) | 5-Ethyl-2-methylnicotinic acid |

Reductive Transformations to Primary Alcohols

The aldehyde group can be readily reduced to a primary alcohol, yielding (5-Ethyl-2-methylpyridin-3-yl)methanol. This reduction can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. masterorganicchemistry.com

Table 2: Reductive Transformation of this compound

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | (5-Ethyl-2-methylpyridin-3-yl)methanol |

Condensation Reactions Forming Imines, Schiff Bases, and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines or Schiff bases. nih.gov Similarly, it reacts with hydrazine (B178648) and its derivatives to produce hydrazones. wikipedia.orgorgsyn.org These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of hydrazones from hydrazides and aldehydes is a well-established synthetic route. wikipedia.org

Table 3: Condensation Reactions of this compound

| Reactant | Reagent | Product Type |

| This compound | Primary Amine (R-NH₂) | Imine/Schiff Base |

| This compound | Hydrazine (H₂NNH₂) | Hydrazone |

Nucleophilic Addition Reactions at the Carbonyl Carbon

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. pressbooks.pub For instance, Grignard reagents (RMgX) can add to the carbonyl group to form secondary alcohols after an acidic workup. libretexts.orgpearson.com The reaction is initiated by the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. masterorganicchemistry.com

Table 4: Nucleophilic Addition to this compound

| Reactant | Reagent | Intermediate Product | Final Product (after workup) |

| This compound | Grignard Reagent (RMgX) | Magnesium Alkoxide | Secondary Alcohol |

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring of this compound exhibits reactivity characteristic of an electron-deficient aromatic system, which is further influenced by its substituents.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. nih.gov When substitution does occur, it is typically directed to the 3- and 5-positions (meta to the nitrogen). nih.govlibretexts.org

In this compound, the directing effects of the three substituents must be considered. The 2-methyl and 5-ethyl groups are electron-donating and would typically direct incoming electrophiles to the ortho and para positions relative to themselves. quizlet.comorganicchemistrytutor.com Conversely, the 3-aldehyde group is electron-withdrawing and acts as a meta-director. organicchemistrytutor.commasterorganicchemistry.com

Table 5: Directing Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| 2-Methyl | 2 | Electron-donating (activating) | Ortho, Para |

| 5-Ethyl | 5 | Electron-donating (activating) | Ortho, Para |

| 3-Aldehyde | 3 | Electron-withdrawing (deactivating) | Meta |

Nucleophilic Aromatic Substitution Reactions on Halogenated Analogues

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyridine ring, particularly when it is substituted with a good leaving group, such as a halogen. In the context of this compound, a halogenated analogue, for instance, 3-halo-5-ethyl-2-methylnicotinaldehyde, would be activated towards nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group enhances the electrophilicity of the carbon atoms of the ring, facilitating the displacement of the halide.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The regioselectivity of the substitution is influenced by the position of the halogen and the electronic effects of the other substituents on the ring. For a 3-halogenated analogue, nucleophilic attack would be favored at the C-3 position. The presence of the aldehyde group at C-3 would further activate this position towards nucleophilic attack.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. The reaction conditions typically involve the use of a polar aprotic solvent and may require heating to proceed at a reasonable rate.

| Reactant (Halogenated Analogue) | Nucleophile | Product | Reaction Conditions | Reference |

| 2-chloropyridine | Amine | 2-aminopyridine derivative | Heat | chemrxiv.org |

| 4-chloropyridine | Alkoxide | 4-alkoxypyridine | Base, Solvent | General SNAr |

| 2-chloro-3-nitropyridine | Thiolate | 2-thio-3-nitropyridine | Base, Solvent | mdpi.com |

This table presents representative nucleophilic aromatic substitution reactions on substituted pyridines, illustrating the types of transformations possible on halogenated analogues of this compound.

Metalation and Subsequent Reactions of Pyridyllithium Intermediates

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the aldehyde group can act as a directed metalating group (DMG), guiding the deprotonation of the adjacent C-4 position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). This results in the formation of a 5-ethyl-2-methyl-4-pyridyllithium intermediate.

This pyridyllithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C-4 position. The reaction is typically carried out at low temperatures in an anhydrous ethereal solvent to prevent side reactions.

| Pyridyllithium Intermediate | Electrophile | Product | Reference |

| 3-chloro-4-lithiopyridine | Ethyl iodide | 3-chloro-4-ethylpyridine | youtube.com |

| Lithiated N-Boc-dihydropiperidone | Benzaldehyde | Hydroxymethylated product | researchgate.net |

| Lithiated 2-chloropyridine | Benzoyl chloride | 2-chloro-3-benzoylpyridine | youtube.com |

This table showcases the reactivity of pyridyllithium intermediates with various electrophiles, a strategy applicable to the functionalization of this compound via a pyridyllithium intermediate.

Reactivity of Alkyl Substituents (Ethyl and Methyl)

The ethyl and methyl groups attached to the pyridine ring of this compound are not mere spectators and can participate in a variety of chemical transformations. Their reactivity is influenced by the electronic nature of the pyridine ring and the other substituents.

Functionalization of the Ethyl Group

The ethyl group at the C-5 position can undergo functionalization through several routes. One common reaction is benzylic-type oxidation, where the methylene (B1212753) group of the ethyl substituent is oxidized to a carbonyl group or a hydroxyl group under appropriate conditions. This transformation can be achieved using various oxidizing agents.

Another possibility is free-radical halogenation, where one of the hydrogen atoms of the ethyl group is replaced by a halogen atom (e.g., bromine or chlorine) upon treatment with a halogenating agent in the presence of a radical initiator. The resulting halo-ethyl derivative can then be subjected to further nucleophilic substitution or elimination reactions.

Functionalization of the Methyl Group at Position 2

The methyl group at the C-2 position of the pyridine ring is particularly susceptible to deprotonation due to the electron-withdrawing effect of the ring nitrogen. lboro.ac.uk Treatment with a strong base, such as n-butyllithium or KHMDS, can generate a nucleophilic carbanion. lboro.ac.uk This anion can then be reacted with a range of electrophiles to introduce various functional groups. lboro.ac.uk

For example, reaction with aldehydes or ketones yields the corresponding hydroxyalkyl derivatives. Alkylation can be achieved using alkyl halides, and silylation with silyl (B83357) chlorides. This approach provides a versatile method for elaborating the structure of this compound at the 2-methyl position. lboro.ac.uk

| Pyridine Derivative | Base | Electrophile | Product | Reference |

| 1-benzyl-6-methylpyridin-2(1H)-one | n-BuLi | Benzaldehyde | 1-benzyl-6-(2-hydroxy-2-phenylethyl)pyridin-2(1H)-one | lboro.ac.uk |

| 1-methyl-6-methylpyridin-4(1H)-one | KHMDS | Methyl iodide | 1,6-dimethylpyridin-4(1H)-one | lboro.ac.uk |

| 2-methyl-3,5-dinitropyridine | - | Benzylthiol | 2-methyl-3-nitro-5-(benzylthio)pyridine | mdpi.com |

This table provides examples of the functionalization of methyl groups on pyridine rings, demonstrating the synthetic possibilities for the 2-methyl group of this compound.

Theoretical and Experimental Mechanistic Investigations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Both theoretical and experimental studies on related pyridine systems have shed light on the underlying reaction pathways.

Catalytic Reaction Mechanisms

The synthesis of substituted pyridines often involves catalytic processes. For instance, the Hantzsch pyridine synthesis, a classic method for preparing pyridine derivatives, proceeds through a series of condensation and cyclization reactions catalyzed by an acid or a base. wikipedia.org

More modern approaches to pyridine functionalization utilize transition metal catalysis or photoredox catalysis. nih.gov For example, the catalytic hydrogenation of the aldehyde group in this compound to an alcohol can be achieved using various metal catalysts. Studies on the hydrogenation of similar aldehydes, like 5-hydroxymethylfurfural, have shown that the choice of catalyst and support significantly influences the selectivity of the reaction. nih.gov Bimetallic catalysts, such as Cu-Co on a carbon support, have demonstrated high yields in the hydrogenation of furanic aldehydes. nih.gov The reaction mechanism likely involves the adsorption of the aldehyde onto the catalyst surface, followed by the stepwise addition of hydrogen. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), can provide valuable insights into the energetics of different reaction pathways and the structures of transition states. nih.gov Such studies on nucleophilic aromatic substitution reactions on pyridines have helped to elucidate the nature of the Meisenheimer intermediates and the factors that influence the reaction barriers. nih.gov

Cyclization and Rearrangement Pathways

The aldehyde functional group in proximity to the pyridine nitrogen allows for a range of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often driven by the nucleophilic character of the pyridine nitrogen or by the activation of the aldehyde group under acidic or basic conditions.

One notable pathway involves the acid-catalyzed intramolecular cyclization of pyridine aldehydes. For instance, a dipicolylamine derivative bearing an aldehyde moiety has been shown to undergo a reversible pH-dependent cyclization to form a pyridinium-fused heterocycle. nih.gov Under acidic conditions, the equilibrium favors the formation of the fused-ring structure, while basic conditions promote the ring-opened aldehyde form. nih.gov This type of cyclization highlights the potential for this compound to form analogous fused structures, which could serve as masked aldehydes or as intermediates in the synthesis of more complex molecules.

Rearrangement reactions of pyridine aldehydes are less common but can occur under specific conditions. For example, the Beckmann rearrangement of oximes derived from pyridine aldehydes can lead to the formation of amides. youtube.com This reaction proceeds through an electron-deficient nitrogen intermediate and is typically catalyzed by acids. youtube.com While not a direct rearrangement of the aldehyde itself, it illustrates a pathway for the structural reorganization of derivatives of this compound.

Tautomeric Equilibria in Related Pyridine Systems

Tautomerism is a key feature of many heterocyclic compounds, including derivatives of pyridine. While this compound itself does not exhibit significant tautomerism, the principles of tautomeric equilibria are highly relevant to its potential derivatives, such as hydroxypyridines. The study of tautomerism in these related systems provides insight into the electronic properties and reactivity of the pyridine ring.

A classic and well-studied example is the tautomeric equilibrium between 2-hydroxypyridine (B17775) and its corresponding pyridone form. wuxibiology.com The position of this equilibrium is highly sensitive to the solvent environment. wuxibiology.com In the gas phase, the hydroxy form is generally favored, whereas in polar solvents, the pyridone form predominates. chemrxiv.org This shift is attributed to the greater ability of the more polar pyridone tautomer to be stabilized by solvent molecules through hydrogen bonding. wuxibiology.com

The equilibrium constants (KT) for the 2-hydroxypyridine/2-pyridone tautomerism in various solvents illustrate this solvent-dependent shift.

| Solvent | Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine]) |

|---|---|

| Gas Phase | 0.33 |

| Cyclohexane | 1.7 |

| Chloroform | 9.1 |

| Acetonitrile (B52724) | 24 |

| Water | 999 |

This table presents the equilibrium constants (KT) for the tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone in different solvents. The data is illustrative of the general principles of tautomerism in pyridine systems.

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the factors governing these equilibria. wuxibiology.com These studies have shown that the relative energies of the tautomers are influenced by a combination of factors, including intramolecular hydrogen bonding, aromaticity, and solvent effects. nih.govresearchgate.net For instance, in aqueous solution, 3-hydroxypyridine (B118123) exists as a nearly 1:1 mixture of the enol and the zwitterionic keto form. nih.gov

Structure Activity Relationship Sar Studies of 5 Ethyl 2 Methylnicotinaldehyde Analogues

Influence of Substituent Variations on Biological Activity

The biological profile of 5-Ethyl-2-methylnicotinaldehyde is dictated by the interplay of its three key substituents on the pyridine (B92270) core: the 2-methyl group, the 5-ethyl group, and the 3-aldehyde group. Modification of these groups offers a systematic way to probe the chemical space and understand the requirements for molecular recognition and activation at the target receptor.

The size, shape, and position of alkyl groups on a pharmacophore can significantly modulate its biological potency by influencing both steric and electronic properties. In the context of nicotinic ligands, alkyl groups can affect how the molecule fits within the receptor's binding pocket and can alter the electron density of the pyridine ring.

The potency of nicotinic ligands can exhibit a complex, sometimes non-linear, relationship with alkyl chain length. For instance, studies on other classes of neurologically active compounds have shown that increasing the length of an aliphatic side chain can lead to an increase in potency up to a certain point (e.g., from a methyl to a propyl group), after which further elongation (e.g., to butyl or pentyl) causes a decrease in activity. This often suggests the presence of a hydrophobic pocket of a specific size at the receptor binding site.

For this compound, the specific placement of the methyl group at the C2 position and the ethyl group at the C5 position is critical. The C2-methyl group, adjacent to the pyridine nitrogen, can influence the pKa of the nitrogen and sterically hinder its interaction with certain receptor residues. The C5-ethyl group, located further from the primary interaction point of the protonated nitrogen, likely interacts with a different region of the binding site, possibly contributing to hydrophobic interactions that enhance binding affinity. Swapping the positions of these groups would alter the molecule's steric profile and could lead to a significant change in potency, depending on the specific topology of the receptor's binding site.

Table 1: Postulated Effects of Alkyl Group Variations on a Hypothetical Nicotinic Ligand

| Modification | Postulated Effect on Potency | Rationale |

| Relocate C2-Methyl to C4 | Potential Decrease | Increased steric clash near the core binding region. |

| Relocate C5-Ethyl to C4 | Potential Increase or Decrease | Depends on the size and nature of the C4 binding pocket. |

| Increase C5-Ethyl to C5-Propyl | Potential Increase | May allow for more extensive hydrophobic interactions. |

| Decrease C5-Ethyl to C5-Methyl | Potential Decrease | Reduced hydrophobic contact with the receptor. |

Furthermore, the aldehyde group itself has a distinct electronic character. It is an electron-withdrawing group, which influences the charge distribution across the pyridine ring. In a biological context, nicotinaldehyde can also serve as a metabolic precursor. Studies have shown that nicotinaldehyde can be converted to nicotinic acid (NA), a precursor for NAD biosynthesis. nih.gov This conversion is likely catalyzed by enzymes with aldehyde oxidative activity, such as aldehyde dehydrogenases. nih.gov Therefore, the biological response to this compound could be a combination of direct receptor interaction and indirect effects via its metabolites.

The electronic nature of substituents on the pyridine ring is a determining factor in the biological response of nicotinic ligands. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.com

Electron-Donating Groups (EDGs): Groups like amino (-NH2) or hydroxyl (-OH) increase the electron density of the aromatic ring. This can enhance the cation-π interaction between the pyridine ring and aromatic amino acid residues in the receptor, potentially increasing binding affinity. lumenlearning.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or halogens (-F, -Cl, -Br) pull electron density away from the ring. lumenlearning.com This can weaken the cation-π interaction but may enhance other interactions, such as hydrogen bonds or halogen bonds, at the binding site. The aldehyde group in this compound acts as a moderate EWG.

Table 2: General Influence of Electronic Groups on Nicotinic Ligand Activity

| Substituent Type | Example Group | General Effect on Ring | Potential Impact on Biological Response |

| Strong EDG | -NH2, -OH | Activation | Increased affinity via enhanced cation-π interactions. |

| Weak EDG | -CH3, -C2H5 | Activation | Modest increase in affinity. |

| Halogen (EWG) | -Cl, -Br | Deactivation | Can introduce new halogen bonds, potentially increasing potency. researchgate.net |

| Strong EWG | -NO2, -CF3 | Deactivation | May decrease affinity but can enhance specificity or alter efficacy. rsc.org |

The introduction of halogens or nitro groups are common strategies in medicinal chemistry to modulate a drug's properties. researchgate.netrsc.org

Halogenation: Replacing the ethyl group or a hydrogen on the pyridine ring with a halogen (F, Cl, Br, I) can have multiple effects. Halogens are electron-withdrawing and increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. researchgate.net More importantly, heavier halogens (Cl, Br, and especially I) can act as halogen bond donors, forming a specific, directional non-covalent interaction with a Lewis basic atom (like a backbone carbonyl oxygen) in the receptor. acs.org This "halogen bonding" can significantly increase binding affinity and selectivity. However, the steric bulk of the halogen is also a factor; a large halogen might introduce an unfavorable steric clash if the binding pocket cannot accommodate it. mdpi.com

Nitro-Substitution: The nitro group (-NO2) is a very strong electron-withdrawing group. Its presence on the pyridine ring would drastically reduce the ring's electron density. mdpi.com This can significantly alter the ligand's binding mode and potency. In some molecular scaffolds, the position of a nitro group is a critical determinant of biological activity, with different positional isomers exhibiting vastly different effects. mdpi.com Introducing a nitro group onto the this compound scaffold would be expected to have a profound, though not easily predictable, impact on its activity.

Stereochemical Aspects of Structure-Activity Relationships

While this compound is an achiral molecule, stereochemistry becomes a vital consideration when modifications introduce chiral centers. Biological receptors, being composed of chiral L-amino acids, are themselves chiral environments. nih.gov Consequently, they often exhibit stereoselectivity, binding one enantiomer of a chiral ligand with much higher affinity than the other.

For example, if the ethyl group at the C5 position were modified to introduce a stereocenter, such as by adding a substituent to its α-carbon, the resulting (R) and (S) enantiomers would likely display different biological potencies. The enantiomer that presents its functional groups in the optimal three-dimensional orientation to interact with the complementary residues in the binding site will have the higher affinity and activity. This principle is fundamental in drug design, where often only one enantiomer contains the desired therapeutic activity while the other may be inactive or even contribute to side effects.

Electronic and Steric Factors in Ligand-Target Binding

Electronic Factors:

Cation-π Interaction: This is one of the most important interactions for many nicotinic agonists. The positively charged (protonated) pyridine nitrogen interacts favorably with the electron-rich face of an aromatic amino acid residue, typically a tryptophan, in the receptor's "aromatic box". nih.gov The electronic nature of the ring's substituents modulates the strength of this interaction.

Hydrogen Bonding: As discussed, the aldehyde's carbonyl oxygen acts as a hydrogen bond acceptor, an essential interaction for anchoring the ligand in the correct orientation. nih.gov

Dipole-Dipole Interactions: The polar aldehyde group and the pyridine ring itself create a molecular dipole that can interact with polar residues in the binding site.

Steric Factors:

Molecular Shape and Size: The ligand must have a complementary shape to the binding pocket. The size and position of the ethyl and methyl groups are critical steric determinants. If they are too bulky or positioned incorrectly, they can cause steric hindrance, preventing the ligand from binding effectively. acs.org

Conformational Flexibility: The ability of the ethyl group to rotate allows the ligand to adopt different conformations. The lowest-energy conformation in solution may not be the one that binds to the receptor. The energetic cost of adopting the "bioactive" conformation is another factor influencing binding affinity.

Analysis of Electronic Density Distribution and its Correlation with Activity

The electronic density distribution within the this compound molecule is a crucial factor governing its interaction with the receptor. The pyridine ring is an electron-deficient aromatic system, and the substituents at the 2-, 3-, and 5-positions modulate this electronic character, which in turn influences the non-covalent interactions with amino acid residues in the receptor's binding pocket.

The methyl group at the 2-position and the ethyl group at the 5-position are both electron-donating groups through an inductive effect. This localized increase in electron density on the pyridine ring can enhance certain interactions, such as hydrogen bonding with donor groups from the receptor. Conversely, the aldehyde group at the 3-position is an electron-withdrawing group, which decreases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the aldehyde. This electronic push-pull system creates a specific electrostatic potential on the surface of the molecule that is recognized by the receptor.

Contemporary theories on nicotinic agonist binding suggest that a low electronic density near the protonated nitrogen of the pyridine ring and a higher electron density towards the rest of the ring system are favorable for potency. wikipedia.org The interplay between the electron-donating alkyl groups and the electron-withdrawing aldehyde group in this compound would therefore be a key determinant of its activity.

Quantitative structure-activity relationship (QSAR) studies on other series of compounds, such as 2,5-disubstituted benzoxazoles, have shown that electronic parameters are significant in explaining the biological activity. nih.gov While specific QSAR models for this compound are not available, it can be inferred that the electronic properties governed by its substituents are fundamental to its pharmacological profile.

Conformational Preferences and their Implications for Receptor Binding

The three-dimensional shape, or conformation, of this compound is critical for its ability to bind to the nAChR. The relative orientation of the ethyl, methyl, and aldehyde substituents with respect to the pyridine ring will dictate how the molecule fits into the binding site and which interactions it can form.

The bond between the pyridine ring and the aldehyde group has some degree of rotational freedom, allowing the aldehyde to adopt different conformations. Similarly, the ethyl group at the 5-position can rotate around the C-C bond connecting it to the pyridine ring. These conformational preferences will be influenced by steric hindrance between the substituents and by electronic interactions.

Molecular dynamics simulations of other receptor-ligand complexes, such as the 5-HT(1A) receptor, have shown that agonists can induce specific conformational changes in the receptor's transmembrane helices. nih.gov The binding of a ligand like this compound would likely involve a process of "induced fit," where both the ligand and the receptor adjust their conformations to achieve an optimal binding pose.

Structure-Kinetics Relationships (SKR) in Receptor Residence Time

The therapeutic efficacy of a drug is not solely determined by its binding affinity (a thermodynamic parameter) but also by its binding kinetics, specifically the rates of association (kon) and dissociation (koff). The residence time of a drug at its receptor, which is the reciprocal of the dissociation rate (1/koff), is increasingly recognized as a critical parameter for predicting in vivo drug efficacy. nih.gov

While specific kinetic data for this compound is not available, general principles of structure-kinetics relationships (SKR) can provide insights into how its structural features might influence its receptor residence time. SKR studies aim to understand how modifications to a ligand's structure affect the on- and off-rates of its binding to a target.

For instance, a structure-kinetic relationship study on a large dataset of ligands revealed that a ligand's polarity can significantly contribute to its association rate, and in some cases, its dissociation rate. rsc.org The introduction of polar groups can sometimes lead to a destabilization of the transition state of binding, which can affect the residence time. rsc.org The aldehyde group in this compound is a polar feature that could influence its binding kinetics.

Furthermore, hydrophobic interactions are known to play a role in the dissociation rates of ligands. Studies on focal adhesion kinase (FAK) inhibitors have shown that hydrophobic interactions with a specific region of the kinase domain are responsible for slow dissociation rates and long residence times. nih.gov The ethyl and methyl groups of this compound provide hydrophobic character that could contribute to its residence time at the nAChR.

The interplay between protein structural mobility and ligand-induced conformational changes is a key regulator of kinetic selectivity. nih.gov A ligand that can induce a more stable, "locked-in" conformation of the receptor upon binding is likely to have a longer residence time. The specific conformational preferences of this compound within the nAChR binding site would therefore be a critical determinant of its binding kinetics.

Biological Activity and Mechanistic Insights of Nicotinaldehyde Derivatives

Antimicrobial Activity and Modes of Action

Nicotinaldehyde and its derivatives have shown promise as antimicrobial agents, capable of inhibiting the growth of both bacteria and fungi. mdpi.comresearchgate.net Their mode of action is often multifaceted, involving the disruption of cellular membranes, inhibition of essential enzymes, and interference with metabolic pathways. mdpi.comfrontiersin.org

The antibacterial potential of aldehyde compounds, including nicotinaldehyde derivatives, has been documented against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For instance, certain nicotinic acid hydrazide derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli. nih.gov The antibacterial action of these compounds is thought to arise from their ability to interact with and disrupt bacterial cellular processes. nih.govnih.gov The evaluation of novel nicotinaldehyde derivatives has revealed significant inhibition of various oral pathogens, with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range. researchgate.net

Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium, are common targets in the screening of new antimicrobial agents. nih.govnih.gov While specific data on 5-Ethyl-2-methylnicotinaldehyde is not extensively available, the activity of related derivatives suggests potential efficacy.

Table 1: Antibacterial Activity of Selected Nicotinamide (B372718) Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Nicotinic acid hydrazides | Pseudomonas aeruginosa | Significant inhibition at 0.016 mM. nih.gov |

| Nicotinic acid hydrazides | Klebsiella pneumoniae | Significant inhibition at 0.016 mM. nih.gov |

| Nicotinic acid hydrazides | Staphylococcus aureus | Effective at 0.03 mM. nih.gov |

| Nicotinic acid hydrazides | Enterococcus faecalis | Effective at 0.03 mM. nih.gov |

Nicotinaldehyde has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Fusarium oxysporum. frontiersin.orgnih.gov Studies have shown that nicotinaldehyde can inhibit the germination of F. oxysporum conidia in a dose-dependent manner. nih.gov At a concentration of 10 mM, a significant reduction in germination has been observed. nih.gov

The antifungal effect of nicotinaldehyde is linked to its ability to induce reductive stress in fungal cells, rather than oxidative stress. frontiersin.org This is a key distinction from many other antifungal agents. The compound's aldehyde group is believed to be efficiently detoxified by the fungus, leading to an increase in the NADH/NAD+ ratio and subsequent metabolic disruption. frontiersin.orgnih.gov

**Table 2: Antifungal Activity of Nicotinaldehyde against *Fusarium oxysporum***

| Concentration | Effect on Conidial Germination | Reference |

|---|---|---|

| 5 mM | Reduced to 45% in PDB medium. | nih.gov |

| 10 mM | Reduced to 10% in PDB medium. | nih.gov |

| 10 mM | 85% reduction in DDW. | nih.gov |

A primary mechanism of action for nicotinaldehyde derivatives is the inhibition of nicotinamidases, such as Pnc1. frontiersin.orgnih.gov These enzymes are crucial for the NAD+ salvage pathway in many microbes, catalyzing the hydrolysis of nicotinamide to nicotinic acid. nih.gov Nicotinaldehyde acts as a potent competitive inhibitor of these enzymes, with inhibition constants (Ki) in the low micromolar to nanomolar range. nih.gov

This inhibition is significant because while many pathogens rely on this salvage pathway, humans lack nicotinamidase, making it an attractive target for antimicrobial drug development. nih.govresearchgate.net By blocking this pathway, nicotinaldehyde derivatives can deplete the cellular NAD+ pools of the pathogen, leading to metabolic collapse and cell death. frontiersin.orgnih.gov Interestingly, in some contexts, nicotinaldehyde can also be converted to nicotinic acid, thereby acting as a precursor for NAD+ biosynthesis and potentially abrogating the effects of other drugs that target the NAD+ salvage pathway. nih.gov

Anti-infective and Antiparasitic Potential

The biological activity of nicotinaldehyde derivatives extends to more complex pathogens, including mycobacteria and protozoan parasites.

Derivatives of nicotinaldehyde have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govsemanticscholar.orgresearchgate.net Nicotinaldehyde thiosemicarbazone and its isomers have demonstrated antitubercular activity in vivo. nih.gov Furthermore, various hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes have shown inhibitory activity against M. tuberculosis. nih.govresearchgate.net

The development of new antitubercular agents is a critical area of research due to the rise of multidrug-resistant strains. semanticscholar.org Nicotinic acid derivatives and their analogs are considered a promising class of compounds for the development of new lead structures in the fight against tuberculosis. semanticscholar.orgresearchgate.net

Table 3: Antitubercular Activity of Selected Nicotinic Acid and Isoniazid (B1672263) Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Nicotinaldehyde thiosemicarbazone | Mycobacterium tuberculosis | In vivo activity demonstrated. | nih.gov |

| Hydrazone and nitrovinyl analogs | Mycobacterium tuberculosis H37Rv | Inhibitory activity at 6.25 µg/mL. | nih.gov |

| Nicotinic and isoniazid derivatives | Mycobacterium tuberculosis H37Rv | A compound exhibited a MIC of 1.2 µg/mL. | semanticscholar.org |

The antiparasitic potential of nicotinaldehyde derivatives is linked to their ability to inhibit nicotinamidases, which are present in some protozoan parasites. researchgate.net For example, the inhibition of Plasmodium falciparum nicotinamidase is a potential antimalarial strategy. researchgate.net While direct studies on Leishmania donovani are less common, the presence of related metabolic pathways in these parasites suggests they may also be susceptible. sciencedaily.com

The search for new antiparasitic drugs is driven by the significant global health burden of diseases like leishmaniasis. sciencedaily.comnih.govnih.govmdpi.com The unique metabolic pathways of these organisms, such as the NAD+ salvage pathway, present valuable targets for the development of selective and effective therapies. researchgate.net

Cellular and Molecular Pathway Modulation

Influence on Oxidative Stress Response Pathways There is no available data on the influence of this compound on oxidative stress response pathways.

Information regarding "this compound" and its role in quorum sensing is not available in publicly accessible research.

Extensive searches for scientific literature and research data on the chemical compound "this compound" have yielded no specific information regarding its biological activity, particularly in the context of modulating interkingdom communication and quorum sensing.

While the fields of interkingdom communication and quorum sensing are active areas of research, with numerous studies on various chemical compounds that influence these processes, there is no readily available information detailing the effects of "this compound."

Searches for broader categories, such as "nicotinaldehyde derivatives," in connection with quorum sensing also did not provide any specific data related to the 5-ethyl-2-methyl substituted variant. The search results did identify a similarly named but distinct compound, "5-Ethyl-2-methylpyridine," however, the available literature on this molecule focuses on its synthesis and physical properties, not on its potential role in bacterial communication.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or mechanistic insights on the "Modulation of Interkingdom Communication and Quorum Sensing" by "this compound" as requested, due to the apparent lack of published research on this specific topic.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for studying pyridine (B92270) derivatives. researchgate.netmostwiedzy.plresearchgate.net For 5-Ethyl-2-methylnicotinaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G** or higher, would be employed to determine its most stable three-dimensional geometry (optimized structure).

This analysis would yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, DFT can elucidate the effects of the ethyl, methyl, and aldehyde substituents on the geometry and electron density of the pyridine ring. researchgate.net Studies on similar substituted pyridines have shown that substituents significantly influence the charge density on the pyridyl nitrogen and the geometric parameters of the ring. researchgate.net These calculations would provide a foundational understanding of the molecule's steric and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.combiomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.combiomedres.us For this compound, a HOMO-LUMO analysis would predict its reactivity. By calculating the energies of these frontier orbitals, one can estimate its ionization potential and electron affinity. This information is invaluable for predicting how the molecule will behave in chemical reactions. For example, studies on other heterocyclic compounds have shown that a smaller energy gap correlates with higher reactivity. biomedres.usijcce.ac.ir It is a parameter that can be finely tuned by adding different functional groups to the primary structure. arxiv.org

Table 1: Illustrative Frontier Orbital Data for Heterocyclic Compounds

This table presents representative HOMO-LUMO data for related heterocyclic compounds, illustrating the typical outputs of such an analysis. The values for this compound would be determined through specific DFT calculations.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Pyrimidine Phosphonate Derivative | - | - | 3.605 | ijcce.ac.ir |

| 1,5-Benzodiazepin-2-thione Derivative | - | - | 3.38 - 4.01 | |

| Naproxen | - | - | 4.4665 | biomedres.us |

| Naproxen Degradant (D3) | - | - | 2.0028 | biomedres.us |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. MEP maps illustrate the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are prone to electrophilic attack, while blue colors indicate regions of positive electrostatic potential, which are susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. These areas would be the primary sites for interacting with electrophiles or for forming hydrogen bonds. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehyde hydrogen. This analysis is crucial for predicting non-covalent interactions, including those with biological receptors. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations allow for the exploration of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. mdpi.comresearchgate.netnih.gov

For this compound, MD simulations would be critical for understanding the rotational freedom of the ethyl and aldehyde substituents relative to the pyridine ring. This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt in solution. researchgate.net Understanding the conformational preferences is essential because the three-dimensional shape of a molecule dictates its ability to fit into the active site of a protein or enzyme. Studies on other complex molecules have successfully used MD to determine conformational equilibria and energy barriers between different conformers. researchgate.net

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). cmjpublishers.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates. nih.govmdpi.comacs.org

To investigate the potential biological activity of this compound, it would be docked into the active sites of various known protein targets. The docking process generates a "docking score," which estimates the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.com The analysis also provides a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-protein complex. acs.org Such studies could generate hypotheses about the potential therapeutic targets for this compound.

Table 2: Illustrative Molecular Docking Results for Pyridine Derivatives Against Protein Kinases

This table shows example docking scores for various pyridine derivatives against protein kinase targets, demonstrating how this method is used to predict binding affinity.

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Source |

| Triazolyl-Pyridine Derivative 4 | Aurora B Kinase | -9.9 | acs.org |

| Triazolyl-Pyridine Derivative 11 | Aurora B Kinase | -9.2 | acs.org |

| Triazolyl-Pyridine Derivative 13 | Aurora B Kinase | -10.2 | acs.org |

| Triterpene Derivative T1c | BCL-2 | -10.23 | mdpi.com |

| Triterpene Derivative T2 | BCL-2 | -11.59 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Response Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. utm.my To build a QSAR model, a dataset of structurally similar compounds with known activities (e.g., inhibitory concentrations, IC50) is required. researchgate.netubbcluj.ro

Various molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated. These can include electronic, steric, and hydrophobic parameters. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical model that correlates these descriptors with the observed biological activity. utm.myresearchgate.net

Although no specific QSAR studies on this compound are available, if a series of analogous nicotinic acid or nicotinaldehyde derivatives were synthesized and tested for a particular biological response, a QSAR model could be developed. researchgate.netnih.gov Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives and for understanding which structural features are most important for enhancing or diminishing the biological response. ubbcluj.ro

Prediction of Metabolic Stability and Reactivity Profiles

In silico metabolism prediction tools can be broadly categorized into ligand-based and structure-based approaches. nih.govacs.org Ligand-based methods rely on knowledge derived from known metabolic transformations of similar molecules, often employing expert systems and machine learning algorithms. pensoft.netacs.org Software such as Meteor, for instance, utilizes a comprehensive knowledge base of biotransformation rules to predict likely metabolites. nih.govacs.org For this compound, such a system would analyze its structure—a substituted pyridine ring with an aldehyde and alkyl groups—to identify "metabolic soft spots."

The primary sites of metabolism for this molecule would likely be the ethyl group, the methyl group, and the aldehyde function. Computational models would predict the likelihood of oxidation at these positions, catalyzed by enzymes such as cytochrome P450s (CYPs). pensoft.net For example, the ethyl group could undergo hydroxylation, and the aldehyde could be oxidized to a carboxylic acid. The table below illustrates the potential metabolic transformations that could be predicted for this compound using computational tools.

| Potential Metabolic Site | Predicted Transformation | Predicted Metabolite |

| Aldehyde | Oxidation | 5-Ethyl-2-methylnicotinic acid |

| Ethyl Group | Hydroxylation | 5-(1-hydroxyethyl)-2-methylnicotinaldehyde |

| Methyl Group | Hydroxylation | 5-Ethyl-2-(hydroxymethyl)nicotinaldehyde |

These predictions are based on the reactivity of the functional groups and the known metabolic pathways for similar substituted pyridines. nih.gov Computational programs like MetaSite can further refine these predictions by modeling the interaction of the molecule with the active sites of specific CYP isoforms. nih.gov

Reactivity profiles can also be elucidated using quantum chemical calculations. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with reactivity. These include:

Electron Density Distribution: Mapping the electron density to identify nucleophilic and electrophilic centers. For this compound, the nitrogen atom in the pyridine ring and the oxygen of the aldehyde group would be identified as electron-rich regions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons, respectively. This information is crucial for predicting its role in chemical reactions.

Electrostatic Potential Maps: These maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

By analyzing these computational outputs, a detailed reactivity profile for this compound can be constructed, providing valuable guidance for its synthesis and handling.

Computational Elucidation of Reaction Mechanisms

Theoretical modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net For this compound, computational studies could be employed to understand its synthesis, degradation, and interaction with other molecules.

Reaction mechanism studies typically involve the use of quantum chemical methods to map out the potential energy surface of a reaction. This involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states.

Calculating Energies: Determining the relative energies of these stationary points to establish the reaction's thermodynamic and kinetic feasibility.

Visualizing Reaction Pathways: Tracing the intrinsic reaction coordinate (IRC) to confirm that a transition state connects the intended reactants and products.

For instance, the synthesis of nicotin-aldehyde derivatives can be computationally modeled to optimize reaction conditions and understand the role of catalysts. researchgate.net A theoretical study on the synthesis of a conformationally restricted nicotine (B1678760) analogue, for example, involved the conversion of an aldehyde to an imine, followed by an intramolecular Diels-Alder reaction. mdpi.com Computational modeling of such a multi-step synthesis could elucidate the transition state geometries and activation energies for each step, helping to explain the observed product yields and stereoselectivity. rsc.org

The table below outlines the typical computational steps involved in elucidating a reaction mechanism for a hypothetical reaction involving this compound.

| Computational Step | Description | Information Gained |

| Geometry Optimization | Finding the lowest energy structure for all species (reactants, products, intermediates, transition states). | Bond lengths, bond angles, and dihedral angles of stable and transient species. |

| Frequency Calculation | Calculating the vibrational frequencies to characterize stationary points (reactants and intermediates have all real frequencies; transition states have one imaginary frequency). | Confirmation of the nature of the stationary point and calculation of zero-point vibrational energies. |

| Transition State Search | Locating the highest energy point along the reaction coordinate. | The structure of the transition state and the activation energy of the reaction. |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path downhill from the transition state to the reactants and products. | Confirmation that the transition state connects the correct reactants and products. |

Through these detailed computational investigations, a comprehensive understanding of the chemical behavior of this compound at the molecular level can be achieved, providing a solid theoretical foundation for experimental studies.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structural integrity of 5-Ethyl-2-methylnicotinaldehyde by probing its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the various protons in the molecule. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically between 9-10 ppm. The two aromatic protons on the pyridine (B92270) ring would likely appear as doublets in the aromatic region (7-9 ppm). The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, both in the upfield region. The methyl group attached to the pyridine ring would appear as a singlet, also in the upfield region.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-200 ppm. The carbons of the pyridine ring would resonate in the aromatic region (120-160 ppm). The carbons of the ethyl and methyl substituents would appear in the upfield region of the spectrum.

For the related compound, 2-methylnicotinaldehyde (B1310582) , the following NMR data has been reported:

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Aldehyde H | Carbonyl C |

| Aromatic H's | Aromatic C's |

| Methyl H's | Methyl C |

| Specific data not available in search results. | Specific data not available in search results. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band around 1700 cm⁻¹ would indicate the presence of the carbonyl group (C=O) of the aldehyde. The C-H stretching vibrations of the aromatic ring and the alkyl groups would appear in the region of 2850-3100 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

While specific IR data for this compound is not available, the analysis of various heterocyclic compounds confirms the characteristic absorption regions for these functional groups. ukm.myuobaghdad.edu.iqbas.bg

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Pyridine and its derivatives typically exhibit absorption maxima in the UV region. The presence of the aldehyde and alkyl groups on the pyridine ring in this compound is expected to influence the position and intensity of these absorption bands. Generally, substituted pyridines show a primary absorption band around 200-230 nm and a secondary band around 250-290 nm.

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. In Electrospray Ionization Mass Spectrometry (ESI-MS), a solution of the analyte is sprayed into the mass spectrometer, resulting in the formation of protonated molecules [M+H]⁺. For this compound (C₉H₁₁NO), the expected molecular weight is approximately 149.19 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 150.19, corresponding to the protonated molecule. The fragmentation pattern would provide further structural information. For instance, the mass spectrum of the related compound Ethyl 2-methylnicotinate has been documented. nist.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of organic compounds. sielc.com A reverse-phase HPLC method would be suitable for the analysis of this compound. In such a method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

For the separation of related pyridine derivatives, such as 5-Ethyl-2-methylpyridine (B142974) , a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a buffer (e.g., phosphoric acid or formic acid for MS compatibility) is often employed. sielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is typically carried out using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

A typical HPLC method for a similar compound might involve:

Column: C18 reverse-phase column

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer

Detection: UV at approximately 250 nm sielc.com

Flow Rate: 1.0 mL/min

This method would allow for the separation of this compound from potential starting materials, by-products, and degradation products, thus ensuring its purity.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is instrumental in assessing the purity of a sample by separating it from by-products, starting materials, and residual solvents from the synthesis process. The retention time in GC provides a qualitative measure for identification, while the peak area offers quantitative information regarding the purity.

The analysis of substituted pyridine derivatives is routinely performed using GC. For instance, the gas-chromatographic retention of various pyridine compounds, including 3-pyridinecarbaldehyde, has been studied on polar stationary phases. researchgate.net A suitable method for this compound would likely involve a capillary column with a moderately polar stationary phase to achieve good resolution. The use of a Flame Ionization Detector (FID) would provide high sensitivity for quantification, while a Mass Spectrometer (MS) detector would allow for definitive identification based on the fragmentation pattern of the molecule. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to enhance the thermal stability and volatility of aldehydes for GC analysis, leading to improved sensitivity and chromatographic peak shape. und.edu

Table 1: Illustrative Gas Chromatography (GC-MS) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Phenyl-methylpolysiloxane (e.g., 5% Phenyl) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 80 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Note: These parameters are hypothetical and would require optimization for the specific instrument and sample.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of a sample. youtube.com For this compound, TLC can be used to quickly check for the presence of impurities. libretexts.org

The choice of the stationary and mobile phases is crucial for achieving good separation. Silica gel is a commonly used stationary phase for the analysis of polar compounds like pyridine derivatives. chemistryhall.comresearchgate.net A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically employed. epa.gov The polarity of the mobile phase can be adjusted to optimize the separation and achieve an appropriate retention factor (Rf) value. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the pyridine ring. Specific staining reagents for aldehydes can also be used for more selective detection. chemistryhall.com

Table 2: Representative Thin-Layer Chromatography (TLC) Conditions for Purity Assessment of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Sample Preparation | Dissolved in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) |

| Application | Spotted onto the TLC plate using a capillary tube |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV light (254 nm) or staining with an aldehyde-specific reagent (e.g., 2,4-dinitrophenylhydrazine) |

| Expected Result | A single spot under UV light would indicate a high degree of purity. The presence of multiple spots would suggest the presence of impurities. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While no specific crystal structure for this compound is publicly available, data from related pyridine derivatives can provide insights into what might be expected. For instance, pyridine itself crystallizes in an orthorhombic crystal system. wikipedia.org The crystal structure of a derivative, pyridine 4-carbaldehyde semicarbazone, has been reported to crystallize in a triclinic system with the space group P-1. researchgate.netajchem-a.com The solid-state structure of this compound would be influenced by intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which dictate the packing of the molecules in the crystal lattice.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group (for a racemic mixture) |

| Data Collection Temp. | ~100 K (to minimize thermal motion) |

| Key Structural Insights | - Planarity of the pyridine ring- Conformation of the ethyl and aldehyde substituents- Intermolecular interactions in the crystal packing |

Note: These parameters are predictive and based on the analysis of similar small organic molecules. Experimental determination is required for confirmation.

Future Directions and Emerging Research Opportunities

Development of Green and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of environmentally benign processes. For 5-Ethyl-2-methylnicotinaldehyde, moving beyond traditional synthetic pathways is a critical first step. Current methods for producing related pyridine (B92270) derivatives often rely on high temperatures, harsh reagents, and generate significant waste. researchgate.netorgsyn.orgwikipedia.org Future research should prioritize the development of green and sustainable synthetic routes.

One promising avenue is the exploration of biocatalysis. The use of enzymes, such as nitrilases, could enable the synthesis to proceed at ambient temperatures and pressures, eliminating the need for harsh acidic conditions and reducing the production of greenhouse gases. researchgate.net Another approach involves the use of magnetically recoverable nanocatalysts, which offer high efficiency and can be easily separated from the reaction mixture for reuse, minimizing waste. rsc.orgresearchgate.net Research into one-pot multicomponent reactions, potentially assisted by microwave irradiation, could also offer an efficient and low-energy pathway to this and related nicotin-aldehyde scaffolds. acs.orgnih.gov The use of biomass-derived starting materials is another forward-looking strategy that could significantly enhance the sustainability profile of this compound synthesis. numberanalytics.com

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Potential Advantages |

| Biocatalysis (e.g., using nitrilases) | Ambient temperature and pressure, reduced waste, high selectivity. researchgate.net |

| Magnetically Recoverable Nanocatalysts | High catalytic activity, easy separation and reuse, reduced waste. rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Shorter reaction times, lower energy consumption, potential for higher yields. acs.orgnih.gov |

| Biomass-Derived Feedstocks | Use of renewable resources, reduced reliance on fossil fuels. numberanalytics.com |

Discovery of Novel Biological Activities through High-Throughput Screening

The pyridine nucleus is a cornerstone in medicinal chemistry, found in a vast array of therapeutic agents. nih.govresearchgate.netnih.govajrconline.org Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netnih.govresearchgate.net This vast therapeutic landscape suggests that this compound and its derivatives are prime candidates for high-throughput screening (HTS) campaigns to uncover novel biological activities.

Future research should involve screening a library of compounds derived from this compound against a diverse panel of biological targets. This could include assays for enzymatic inhibition, receptor binding, and cellular responses. For instance, given the known anti-malarial activity of some pyridine derivatives, screening against Plasmodium falciparum could be a fruitful endeavor. tandfonline.comnih.gov Similarly, its potential as an antimicrobial agent could be explored against a panel of multidrug-resistant bacteria and fungi. nih.govpcbiochemres.com The structural alerts within the molecule could also point towards potential activity against kinases or other important drug targets.

Rational Design of Highly Potent and Selective Ligands for Therapeutic Targets

Should high-throughput screening identify promising biological activity, the next logical step is the rational design of more potent and selective ligands. nih.govnih.gov This involves a detailed understanding of the structure-activity relationship (SAR) of this compound derivatives. By systematically modifying the ethyl, methyl, and aldehyde functionalities, researchers can probe the key interactions between the molecule and its biological target.

Computational tools will be indispensable in this phase. Molecular docking and molecular dynamics simulations can predict the binding modes of these compounds within the active site of a target protein, providing insights for further optimization. nih.govnih.gov For example, if initial hits show activity against a particular enzyme, computational modeling can guide the synthesis of analogs with improved binding affinity and selectivity, while minimizing off-target effects. This iterative cycle of design, synthesis, and testing is a powerful strategy for developing novel drug candidates.

Applications in Advanced Materials Science and Catalysis

The utility of pyridine derivatives extends beyond medicine into the realm of materials science and catalysis. numberanalytics.comnih.gov The pyridine ring can act as a ligand for metal centers, making it a valuable component in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net These materials have potential applications in gas storage, separation, and catalysis. The specific substitution pattern of this compound could lead to the formation of novel materials with unique properties.

Furthermore, pyridine-based compounds have been employed as catalysts in a variety of organic transformations. rsc.orgresearchgate.net The nitrogen atom of the pyridine ring can act as a basic site, while the aldehyde group offers a reactive handle for further functionalization. This dual functionality could be exploited in the design of novel organocatalysts. Future research could explore the use of this compound and its derivatives as catalysts in asymmetric synthesis or as components of more complex catalytic systems. The incorporation of this molecule into larger structures, such as titanium oxo-clusters, could also lead to new photocatalytic materials. researchgate.net

Integration of Artificial Intelligence and Machine Learning for De Novo Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design. nih.govfrontiersin.orgacs.org For a scaffold like this compound, these computational tools offer unprecedented opportunities for de novo design. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known molecules to generate novel chemical structures with desired properties. nih.goveaspublisher.com

In the context of this compound, AI could be employed to:

Generate virtual libraries of derivatives with optimized properties, such as predicted biological activity or synthetic accessibility. nih.govethz.ch

Perform inverse QSAR (Quantitative Structure-Activity Relationship) , where the model designs molecules that fit a predefined activity profile. easpublisher.com

Predict ADME/PK (Absorption, Distribution, Metabolism, Excretion/Pharmacokinetics) properties of virtual compounds, helping to prioritize the synthesis of molecules with better drug-like characteristics. diva-portal.org

By integrating AI and ML into the research workflow, scientists can more efficiently navigate the vast chemical space around the this compound core, accelerating the discovery of new molecules with valuable applications. nih.govgithub.com

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 5-Ethyl-2-methylnicotinaldehyde, and how should conflicting spectral data be resolved?

- Methodology : Employ -NMR, -NMR, and IR spectroscopy to confirm the aldehyde group and substituent positions. Cross-validate with mass spectrometry (HRMS) for molecular weight verification. For conflicting data, compare results against high-quality reference databases (e.g., NIST Chemistry WebBook ). If discrepancies persist, use computational methods (e.g., DFT calculations) to model vibrational or electronic spectra.

- Data Gaps : No experimental spectral data for this compound is currently available in public databases, necessitating primary data collection .

Q. What safety protocols should be followed when handling this compound, given limited toxicological data?

- Methodology : Assume worst-case scenarios due to missing acute toxicity and ecotoxicity data . Use ALARA (As Low As Reasonably Achievable) principles:

- Containment : Work in a fume hood with PPE (nitrile gloves, lab coat, goggles).

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

- Documentation : Record all exposure incidents and share findings to build a toxicity profile .

Advanced Research Questions

Q. How can computational chemistry resolve ambiguities in the reactivity of this compound under varying reaction conditions?

- Methodology :

- Mechanistic Studies : Use molecular docking or MD simulations to predict interactions with common nucleophiles (e.g., Grignard reagents).

- Thermodynamic Analysis : Calculate Gibbs free energy changes () for aldehyde group reactions using software like Gaussian or ORCA.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants under acidic vs. basic conditions) .

- Research Implications : Computational models can guide synthetic routes while mitigating risks of uncharacterized side reactions.

Q. How should researchers address contradictory data in the literature regarding the stability of nicotinaldehyde derivatives?

- Methodology :

- Systematic Review : Follow COSMOS-E guidelines to assess study quality, focusing on variables like solvent purity, temperature control, and analytical methods .

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, HPLC-grade solvents).

- Meta-Analysis : Statistically evaluate data heterogeneity using tools like RevMan or R’s metafor package .

Methodological Recommendations

- Literature Review : Prioritize peer-reviewed journals and avoid non-curated platforms (e.g., ) .

- Data Integrity : Use Likert scales or Cronbach’s alpha () to ensure questionnaire reliability in collaborative studies .

- Ethical Compliance : Define research boundaries (e.g., academic vs. consultancy roles) to maintain scientific independence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.